

Azetidin-3-ylmethanol: A Comprehensive Technical Overview of Physicochemical Properties

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Compound of Interest

Compound Name: Azetidin-3-ylmethanol

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Azetidin-3-ylmethanol and its derivatives are valuable building blocks in medicinal chemistry, frequently incorporated into novel therapeutic agents to modulate pharmacokinetic and pharmacodynamic properties. The strained four-membered azetidine ring can influence molecular conformation, basicity, and metabolic stability. This document provides an in-depth guide to the core physicochemical properties of **Azetidin-3-ylmethanol**, along with relevant synthetic and metabolic pathways.

Core Physicochemical Properties

The following tables summarize the key physicochemical properties of **Azetidin-3-ylmethanol** and its commonly used hydrochloride salt. These parameters are crucial for assessing its behavior in biological and chemical systems.

Table 1: Physicochemical Properties of **Azetidin-3-ylmethanol** (Free Base)

Property	Value	Source(s)
Molecular Formula	C ₄ H ₉ NO	[1][2]
Molecular Weight	87.12 g/mol	[1][2]
Physical Form	White to yellow crystalline powder or solid	[2][3][4]
Boiling Point	154 °C	[2]
Density	1.017 g/cm ³	[2]
Flash Point	86 °C	[2]
pKa (Predicted)	14.82 ± 0.10	[2]
LogP	-0.80 to -0.9	[1][5]
Topological Polar Surface Area (TPSA)	32.26 - 32.3 Å ²	[1][5]
Solubility	Soluble in Dimethyl sulfoxide (DMSO)	[6]
Storage Conditions	Store at 2-8°C or -20°C, protect from light	[2][4]

Table 2: Properties of **Azetidin-3-ylmethanol** Hydrochloride

Property	Value	Source(s)
CAS Number	928038-44-2	[3][7]
Molecular Formula	C ₄ H ₁₀ ClNO	[8]
Molecular Weight	123.58 g/mol	[3]
Physical Form	White to almost white powder or crystal	[3]
Purity	>96.0%	[3]
Solubility	More water-soluble than the free base form	[8]
Storage Conditions	Room temperature, store under inert gas (hygroscopic)	

Experimental Protocols and Methodologies

While specific, detailed experimental protocols for the determination of every physicochemical property of **Azetidin-3-ylmethanol** are not extensively published in peer-reviewed literature, the values reported by commercial suppliers are typically determined using standard analytical methods.

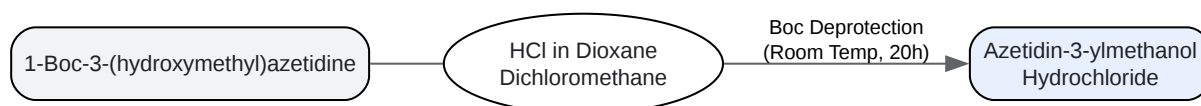
- **Purity Determination (Argentometric Titration):** The purity of the hydrochloride salt is often determined by argentometric titration. In this method, a solution of the compound is titrated with a standardized solution of silver nitrate. The chloride ions from the hydrochloride salt react with silver ions to form a silver chloride precipitate. The endpoint is detected using an indicator or potentiometrically, allowing for the calculation of the chloride content and thus the purity of the salt.
- **Melting and Boiling Points:** These are standard thermal analysis techniques. The boiling point is typically determined by distillation at atmospheric pressure, while the melting point is measured using a melting point apparatus where the sample is heated at a controlled rate until it transitions from solid to liquid.

- **LogP (Octanol-Water Partition Coefficient):** This value, critical for predicting drug absorption and membrane permeability, is commonly determined using the shake-flask method. The compound is dissolved in a mixture of n-octanol and water, the phases are separated, and the concentration of the compound in each phase is measured, typically by UV-Vis spectroscopy or HPLC. The logarithm of the ratio of the concentrations is the LogP value. Computational models are also frequently used for prediction.[5]
- **pKa Determination:** The acid dissociation constant is typically measured by potentiometric titration. A solution of the compound is titrated with a strong acid or base, and the pH is monitored with a pH meter. The pKa is determined from the titration curve, often as the pH at which the compound is half-ionized.

Synthesis and Metabolism

Synthesis Pathway

Azetidin-3-ylmethanol hydrochloride is commonly synthesized from its N-Boc protected precursor, 1-Boc-3-(hydroxymethyl)azetidine. The process involves the deprotection of the amine using a strong acid, such as hydrogen chloride in dioxane.



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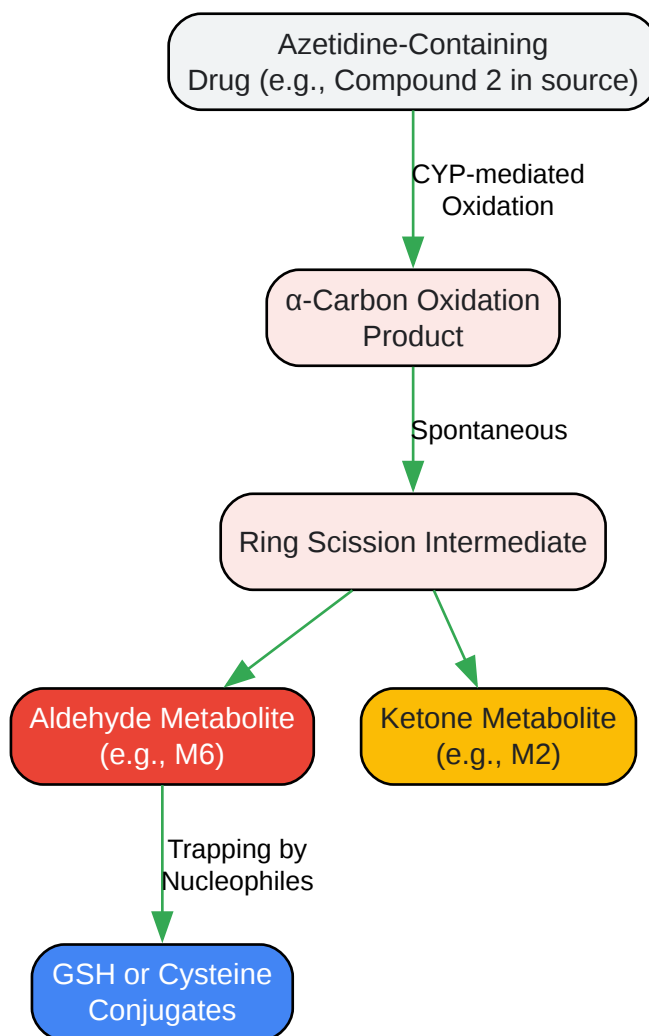
Caption: Synthesis of **Azetidin-3-ylmethanol** HCl via Boc deprotection.

This straightforward protocol provides the target compound in high yield.[7] The starting material, 1-Boc-azetidine-3-yl-methanol, is a key intermediate in various organic syntheses.[6]

Metabolic Pathway

The azetidine ring, while more stable than an aziridine ring, can be a site of metabolic transformation.[9] Studies on more complex molecules containing an azetidine moiety have shown that it can undergo cytochrome P450 (CYP)-mediated oxidation at the carbon alpha to

the nitrogen atom. This oxidation can lead to ring scission, forming reactive aldehyde metabolites that can be trapped by nucleophiles like glutathione or semicarbazide.[10]



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Caption: General metabolic pathway of azetidine rings via CYP oxidation.

This metabolic liability is a critical consideration in drug design, and understanding this pathway can guide the development of more stable analogues.[10] Another identified metabolic route, not involving CYP enzymes, is the direct nucleophilic attack by glutathione on the azetidine ring, catalyzed by glutathione S-transferases (GSTs), leading to ring-opening.[11] This highlights the diverse reactivity of the strained azetidine heterocycle in biological systems.

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